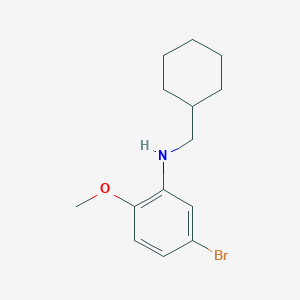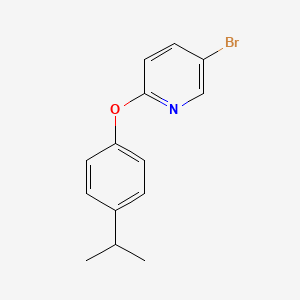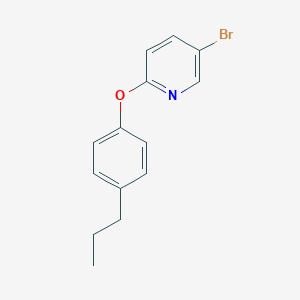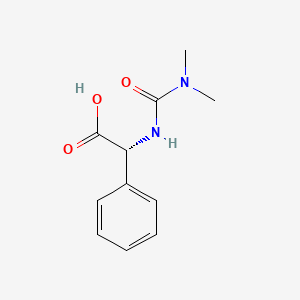
(R)-2-(3,3-dimethylureido)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-(3,3-Dimethylureido)-2-phenylacetic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol. This compound is characterized by its unique structure, which includes a phenyl group attached to an acetic acid moiety, further substituted with a 3,3-dimethylureido group. It is a chiral molecule, meaning it has distinct enantiomers, with the (R)-enantiomer being the focus of this article.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-(3,3-dimethylureido)-2-phenylacetic acid typically involves multiple steps, starting with the preparation of the phenylacetic acid derivative. One common approach is the reaction of phenylacetic acid with a suitable reagent to introduce the 3,3-dimethylureido group. This can be achieved through a series of reactions, including amidation and subsequent chiral resolution to obtain the (R)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (R)-2-(3,3-Dimethylureido)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups.
Substitution: : The compound can participate in substitution reactions, where the 3,3-dimethylureido group can be replaced with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions include various phenylacetic acid derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
(R)-2-(3,3-Dimethylureido)-2-phenylacetic acid has several scientific research applications, including:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate enzyme inhibition and protein interactions.
Industry: : The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-2-(3,3-dimethylureido)-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(R)-2-(3,3-Dimethylureido)-2-phenylacetic acid can be compared with other similar compounds, such as:
2-(3,3-Dimethylureido)acetic acid: : This compound lacks the phenyl group, resulting in different chemical properties and biological activities.
Phenylacetic acid: : This simpler compound does not have the 3,3-dimethylureido group, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the phenyl group and the 3,3-dimethylureido group, which provides specific chemical and biological properties not found in its simpler analogs.
Properties
IUPAC Name |
(2R)-2-(dimethylcarbamoylamino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)11(16)12-9(10(14)15)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,16)(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPIZOSHELQGNL-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N[C@H](C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
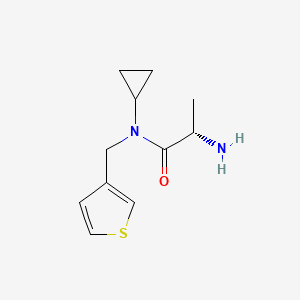
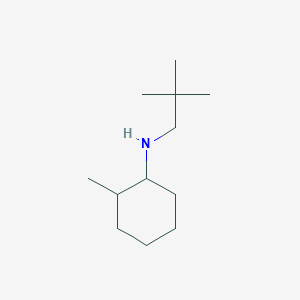
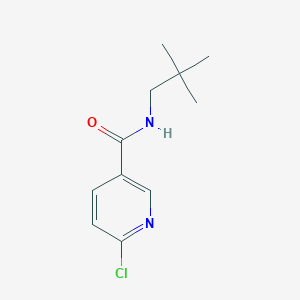
![6-[(Pyrrolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B7865184.png)
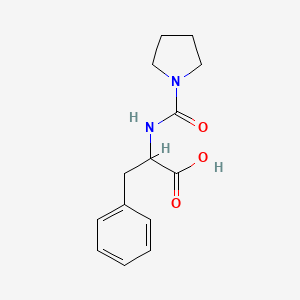
acetic acid](/img/structure/B7865190.png)
![2-[(4-methylpiperazine-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7865204.png)
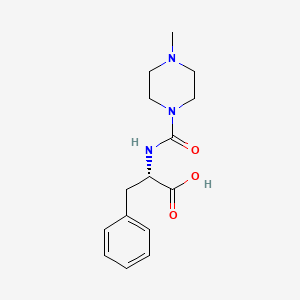
![4-[(3-Oxopiperazine-1-carbonyl)amino]benzoic acid](/img/structure/B7865229.png)
![(2S)-2-({[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B7865230.png)
![(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B7865238.png)
